molecular formula C13H10N2OS2 B4751232 N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B4751232
M. Wt: 274.4 g/mol
InChI Key: ZGRKQEXKEGGKFB-UHFFFAOYSA-N
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Description

N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves the formation of the thiazole ring followed by its attachment to the benzothiophene moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of thionyl chloride and anhydrous conditions to ensure the proper formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of a thiazole ring and a benzothiophene moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-6-14-13(18-8)15-12(16)10-7-17-11-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRKQEXKEGGKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-METHYL-13-THIAZOL-2-YL)-1-BENZOTHIOPHENE-3-CARBOXAMIDE

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